

# SAR-260301 Clinical Trial: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SAR-260301 |           |
| Cat. No.:            | B612263    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated clinical trial of **SAR-260301**, a selective PI3Kβ inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the SAR-260301 clinical trial?

The clinical development of **SAR-260301** was terminated because it was not possible to achieve a drug exposure level sufficient to effectively inhibit the PI3K pathway.[1] This was due to the rapid clearance of the compound from the body.[1][2] Although pharmacologically active concentrations were reached, they were not sustained at a level predicted to have anti-tumor activity based on preclinical models.[1][2]

Q2: What is the mechanism of action for **SAR-260301**?

**SAR-260301** is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform.[3][4] It selectively inhibits PI3K beta kinase activity, which is a key component of the PI3K/Akt/mTOR signaling pathway.[3][5] Dysregulation of this pathway is common in many cancers and contributes to tumor cell growth, survival, and resistance to therapy.[3][5] **SAR-260301** was investigated for its potential to induce apoptosis and inhibit growth in tumor cells with a deficient tumor suppressor protein, PTEN.[3][6]

Q3: What were the key findings from the Phase I clinical trial?



The first-in-human, Phase I clinical trial (NCT01673737) of **SAR-260301** enrolled 21 patients with advanced solid tumors.[1][2] The study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the drug.[1][2]

While the MTD was not reached, the study established an acceptable safety profile.[1][2] However, the pharmacokinetic analysis revealed that **SAR-260301** was rapidly absorbed and eliminated.[2] This rapid clearance prevented the sustained pathway inhibition necessary for therapeutic effect.[2]

## **Troubleshooting and Experimental Guides**

Issue: Difficulty in achieving sustained pathway inhibition in preclinical models.

Possible Cause: Rapid metabolic clearance of the compound.

#### Suggested Approach:

- Pharmacokinetic Profiling: Conduct a detailed pharmacokinetic study to determine the halflife, clearance rate, and bioavailability of the compound.
- Dosing Regimen Optimization: Explore alternative dosing schedules, such as more frequent administration or a continuous infusion model, to maintain therapeutic concentrations.
- Structural Modification: Consider medicinal chemistry efforts to modify the compound's structure to reduce its susceptibility to metabolic degradation and improve its pharmacokinetic properties.

### **Data Summary**

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Parameters for SAR-260301



| Parameter                          | Value                   | Notes                                                                   |
|------------------------------------|-------------------------|-------------------------------------------------------------------------|
| Dose Range                         | 100 mg QD to 800 mg BID | 21 patients were treated across 6 dose levels.[2]                       |
| Time to Max Concentration (tmax)   | 0.5 - 1.5 hours         | Rapid absorption.[2]                                                    |
| Effect of Food on Cmax             | 56% decrease            | Food significantly reduced the maximum concentration.[2]                |
| Effect of Food on AUCtau           | 22% decrease            | Food reduced the total drug exposure.[2]                                |
| pAKT Inhibition Threshold<br>(60%) | ~7 μM (Cmax)            | Concentrations required for significant pathway inhibition. [2]         |
| pAKT Inhibition Threshold (80%)    | ~11 μM (Cmax)           | Concentrations required for robust pathway inhibition.[2]               |
| Sustained Target Inhibition        | Not achieved            | Concentrations above 7 µM were not maintained for more than 2 hours.[2] |

Table 2: Summary of Dose-Limiting Toxicities (DLTs) and Adverse Events



| Adverse Event                                           | Grade | Dose Level |
|---------------------------------------------------------|-------|------------|
| Pneumonitis                                             | 3     | 400 mg BID |
| Gamma-glutamyltransferase<br>Increase                   | 3     | 600 mg BID |
| Nausea                                                  | 1/2   | Multiple   |
| Vomiting                                                | 1/2   | Multiple   |
| Diarrhea                                                | 1/2   | Multiple   |
| The most frequently occurring treatment-related adverse |       |            |

## **Experimental Protocols & Methodologies**

Pharmacokinetic (PK) Analysis

events were nausea, vomiting, and diarrhea (14% each).[1]

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of SAR-260301 in patients.
- Methodology:
  - Serial blood samples were collected from patients at pre-defined time points on Day 1 and Day 28 of the first cycle.[2]
  - To assess the effect of food, additional PK sampling was performed in a subset of patients after a meal in the second cycle.[2]
  - Plasma concentrations of SAR-260301 were quantified using a validated analytical method (e.g., LC-MS/MS).
  - Pharmacokinetic parameters such as Cmax, tmax, and AUC were calculated using standard non-compartmental analysis.

Pharmacodynamic (PD) Analysis







 Objective: To assess the extent of PI3K pathway inhibition by measuring the phosphorylation of Akt (pAkt).

#### · Methodology:

- Platelet samples were collected from patients at pre-dose and multiple post-dose time points.[2]
- The levels of phosphorylated Akt (pAkt) and total Akt were measured using a quantitative immunoassay, such as a Meso Scale Discovery (MSD) assay.[2]
- The ratio of pAkt to total Akt was calculated to determine the degree of pathway inhibition.
- The relationship between drug exposure (PK) and pathway inhibition (PD) was modeled to establish target engagement thresholds.

### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sar-260301 | C19H22N4O3 | CID 135565159 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [SAR-260301 Clinical Trial: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612263#why-was-the-sar-260301-clinical-trial-terminated]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com